molecular formula C16H20O5 B1252514 9H-Furo[3,2-h][2]benzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)-

9H-Furo[3,2-h][2]benzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)-

Cat. No.: B1252514
M. Wt: 292.33 g/mol
InChI Key: QBALHQFWXZYTDM-UFBFGSQYSA-N
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Description

9H-Furo3,2-hbenzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)- is a complex organic compound with a unique structure that includes a furobenzopyran core

Scientific Research Applications

9H-Furo3,2-hbenzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Furo3,2-hbenzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)- involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the furobenzopyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The hydroxy, methoxy, and methyl groups are introduced through various organic reactions such as alkylation, hydroxylation, and methylation.

    Stereoselective synthesis: Ensuring the correct stereochemistry (2S,7S) is crucial, often achieved through chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure high yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9H-Furo3,2-hbenzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.

Mechanism of Action

The mechanism of action of 9H-Furo3,2-hbenzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)- involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and affecting various biological processes.

    Alter cellular pathways: Influencing signaling pathways and gene expression, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9H-Furo3,2-hbenzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)- lies in its specific structure and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

(2S,7S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3,6,7-tetrahydrofuro[3,2-h]isochromen-9-one

InChI

InChI=1S/C16H20O5/c1-8-5-9-6-11(19-4)10-7-12(16(2,3)18)21-14(10)13(9)15(17)20-8/h6,8,12,18H,5,7H2,1-4H3/t8-,12-/m0/s1

InChI Key

QBALHQFWXZYTDM-UFBFGSQYSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C3C[C@H](OC3=C2C(=O)O1)C(C)(C)O)OC

Canonical SMILES

CC1CC2=CC(=C3CC(OC3=C2C(=O)O1)C(C)(C)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Furo[3,2-h][2]benzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)-
Reactant of Route 2
Reactant of Route 2
9H-Furo[3,2-h][2]benzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)-
Reactant of Route 3
Reactant of Route 3
9H-Furo[3,2-h][2]benzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)-
Reactant of Route 4
9H-Furo[3,2-h][2]benzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)-
Reactant of Route 5
9H-Furo[3,2-h][2]benzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)-
Reactant of Route 6
9H-Furo[3,2-h][2]benzopyran-9-one, 2,3,6,7-tetrahydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-methyl-, (2S,7S)-

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